5-Hydroxy-1-pentanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

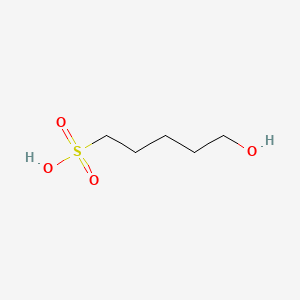

5-Hydroxy-1-pentanesulfonic acid: is an organic compound with the molecular formula C5H12O4S . It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentane chain, which also contains a sulfonic acid group (-SO3H) at the first carbon. This compound is known for its solubility in water and its use in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-pentanesulfonic acid typically involves the reaction of 1,5-dichloropentane with sodium sulfite in an aqueous medium. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by sulfonate groups. The intermediate product is then hydrolyzed to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Hydroxy-1-pentanesulfonic acid can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 5-oxo-1-pentanesulfonic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various substituted pentanesulfonic acids.

Scientific Research Applications

Chemistry: 5-Hydroxy-1-pentanesulfonic acid is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals .

Biology: In biological research, it is used as a buffer component in various biochemical assays and experiments .

Industry: Industrially, this compound is used in the manufacture of detergents, surfactants, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-pentanesulfonic acid involves its ability to act as a nucleophile in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonic acid group can act as a strong acid, donating protons in reactions. These properties make it a versatile compound in both chemical and biological systems .

Comparison with Similar Compounds

1-Pentanesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.

5-Hydroxy-2-pentanesulfonic acid: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.

Uniqueness: 5-Hydroxy-1-pentanesulfonic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and reactivity .

Biological Activity

5-Hydroxy-1-pentanesulfonic acid (C5H12O4S) is a sulfonic acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is structurally characterized by a hydroxyl group attached to a pentanesulfonic acid backbone, which may influence its interactions within biological systems.

Research indicates that this compound may exhibit various biological activities, primarily through its role in modulating enzymatic functions. One significant area of interest is its interaction with fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism and signaling pathways related to endocannabinoids. Inhibitors of FAAH have been shown to influence pain perception, mood regulation, and appetite control, suggesting that this compound could have therapeutic implications in these areas .

Inhibition of Enzymatic Activity

In studies examining the structure-activity relationships (SAR) of sulfonyl fluoride analogs, it was found that compounds similar to this compound effectively inhibit FAAH activity. The inhibition mechanism appears to be irreversible, indicating that such compounds form covalent bonds with the enzyme, thus preventing its normal function .

Table 1: Inhibition Potency of Sulfonyl Analog Compounds on FAAH

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Covalent modification |

| AM3506 | 0.25 | Covalent modification |

| AM374 | 0.15 | Covalent modification |

Case Studies and Clinical Implications

A notable case study involved the use of FAAH inhibitors in animal models to assess their impact on anxiety and depression-like behaviors. The administration of compounds similar to this compound led to significant reductions in anxiety-related responses, suggesting a potential role in treating mood disorders . Furthermore, the modulation of endocannabinoid levels through FAAH inhibition has been linked to neuroprotective effects, presenting a promising avenue for research into neurodegenerative diseases.

Safety and Toxicity

While the biological activities of this compound are promising, it is essential to consider safety and toxicity profiles. Preliminary studies indicate that the compound exhibits low toxicity levels in vitro; however, comprehensive toxicological assessments are necessary to establish safety for clinical use. Data on its pharmacokinetics and metabolic pathways remain limited but are crucial for understanding its therapeutic potential.

Properties

CAS No. |

4754-21-6 |

|---|---|

Molecular Formula |

C5H12O4S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

5-hydroxypentane-1-sulfonic acid |

InChI |

InChI=1S/C5H12O4S/c6-4-2-1-3-5-10(7,8)9/h6H,1-5H2,(H,7,8,9) |

InChI Key |

TYJIKCOOQZNUTM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.